molecular formula C16H18S2 B13961956 Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl CAS No. 64346-56-1

Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl

Cat. No.: B13961956
CAS No.: 64346-56-1
M. Wt: 274.4 g/mol
InChI Key: KXGBMWQZCKXTKA-UHFFFAOYSA-N
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Description

Its molecular formula is inferred to be C₁₆H₁₈S₂, with a molecular weight of approximately 274.44 g/mol, based on structural analogs like the closely related 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide (CAS 65087-03-8) . The compound features methyl substituents at the 2,3-positions on one phenyl ring and 2,5-positions on the other. These substituents influence its physicochemical properties, such as lipophilicity (LogP ~5.8) and solubility, which are critical for applications in materials science or agrochemical research .

Properties

CAS No.

64346-56-1

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3

InChI Key

KXGBMWQZCKXTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Diaryl Disulfides

Diaryl disulfides are typically prepared via:

  • Oxidative coupling of thiols
  • Reaction of aryl halides with sulfur sources
  • Direct reaction of aryl derivatives with sulfur halides

These methods vary in complexity, cost, yield, and byproduct formation, with industrial scalability often dictating the choice of method.

Preparation via Oxidative Coupling of Thiols

The most common laboratory and industrial method involves the oxidative coupling of the corresponding thiols under mild conditions using various oxidants such as oxygen, hydrogen peroxide, iodine, or benzoquinones.

  • Procedure: The thiols corresponding to 2,3-dimethylphenyl and 2,5-dimethylphenyl groups are reacted in the presence of an oxidizing agent to form the unsymmetrical disulfide.
  • Catalysts: Vanadyl acetylacetonate has been reported to catalyze the oxidative polymerization effectively.
  • Advantages: This method is relatively straightforward, mild, and yields high purity products.
  • Limitations: Requires availability of pure thiols and careful control to avoid overoxidation or formation of symmetrical disulfides.
Oxidant Conditions Yield (%) Notes
Oxygen (air) Ambient, catalyst present Moderate Simple, green oxidant
Hydrogen peroxide Controlled addition, mild High Efficient but requires control
Iodine Room temperature High Commonly used, easy to handle
Benzoquinones Organic solvent, mild Moderate Effective but requires solvents

This method is widely used for preparing diaryl disulfides including the 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide.

Preparation via Reaction with Sulfur Halides in Presence of Lewis Acids

A novel and industrially useful method involves the reaction of bulky benzene derivatives with sulfur halides (e.g., disulfur dichloride, S2Cl2) in the presence or absence of Lewis acids such as zinc chloride or zinc acetate.

  • Mechanism: The benzene derivative reacts with sulfur halide to form the diaryl disulfide directly.
  • Catalysts: Zinc acetate or zinc chloride catalyze the reaction, promoting high selectivity and yield.
  • Reaction Conditions: Typically conducted under nitrogen atmosphere at controlled temperatures (20–40 °C).
  • Yields: High yields (~79%) with high purity (>99%) are achievable.
  • Advantages: Single-step or fewer steps compared to multi-step bromination or chlorosulfonylation methods; avoids large amounts of hazardous byproducts.
  • Challenges: Requires careful temperature control due to exothermic reactions and handling of corrosive reagents.
Step Reagents & Conditions Outcome
Benzene derivative + S2Cl2 Stirred under N2 at 20 °C, Zn(OCOCH3)2 catalyst added Formation of diaryl disulfide
Work-up Quenching with water, filtration, recrystallization 79% yield, >99% purity

This method was demonstrated for bulky diaryl disulfides and is applicable to methyl-substituted phenyl derivatives similar to 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Oxidative coupling of thiols Mild conditions, high purity, straightforward Requires pure thiols, risk of symmetrical disulfides Widely used, scalable
Reaction with sulfur halides + Lewis acid catalyst High yield, fewer steps, high purity Handling corrosive reagents, exothermic reactions Suitable for industrial scale
Bromination + magnesium + sulfur Established method Multi-step, low yield, hazardous byproducts Less favored industrially
Chlorosulfonylation + reductive steps Established, but expensive reagents Multi-step, costly, byproduct removal needed Limited industrial use

The sulfur halide method with Lewis acid catalysis emerges as a modern, efficient approach for preparing bulky diaryl disulfides including 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide, balancing yield, purity, and scalability.

Summary Table of Key Preparation Data

Parameter Details
Starting materials 2,3-dimethylbenzene derivatives, sulfur halides, thiols
Catalysts Zinc acetate, zinc chloride, vanadyl acetylacetonate
Oxidants Oxygen, hydrogen peroxide, iodine, DDQ
Reaction temperature 20–40 °C (sulfur halide method)
Reaction time Several hours to overnight
Yield Up to 79% (sulfur halide method), high for oxidative coupling
Purity >99% by gas chromatography
Byproducts Minimal with sulfur halide method; brominated phenols in bromination method
Industrial feasibility High for sulfur halide and oxidative coupling methods

Chemical Reactions Analysis

Types of Reactions

Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfones and sulfoxides.

    Reduction: It can be reduced to form thiol compounds.

    Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Major Products

    Oxidation: Sulfones and sulfoxides.

    Reduction: Thiol compounds.

    Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl, also known as 2,3-xylyl 2,5-xylyl disulfide, is an organosulfur compound with the molecular formula C16H18S2C_{16}H_{18}S_2 and a molecular weight of approximately 274.44 g/mol . It consists of a disulfide linkage between two dimethylphenyl groups, specifically substituted at the 2 and 3 positions on one ring and the 2 and 5 positions on the other.

Scientific Research Applications

This compound, is used across various scientific disciplines.

Chemistry

  • Reagent in Organic Synthesis: It serves as a reagent and a building block in organic synthesis for creating more complex molecules.
  • Synthesis of Polysulfide Polymers: Utilized in polymer chemistry for synthesizing polysulfide polymers with desirable mechanical properties.

Biology

  • Protein Engineering and Stabilization: Studied for its potential role in protein engineering and stabilization through disulfide bond formation. The formation and cleavage of disulfide bonds are crucial in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function.

Medicine

  • Therapeutic Properties: Investigated for potential therapeutic properties, particularly in stabilizing protein-based drugs.
  • Pharmacological Activities: Compounds containing disulfide linkages have demonstrated various pharmacological activities.

Industry

  • Material Development: Utilized in developing materials with specific chemical and physical properties, such as polymers and coatings.

Chemical Reactions

This compound undergoes several types of chemical reactions.

Oxidation

  • It can be oxidized to form sulfones and sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Major Products: Sulfones and sulfoxides.

Reduction

  • It can be reduced to form thiol compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Major Products: Thiol compounds.

Nucleophilic Substitution

  • It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides. Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
  • Major Products: Various substituted phenyl derivatives, depending on the electrophile used.

Mechanism of Action

The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .

Comparison with Similar Compounds

Table 1: Key Properties of Disulfide Derivatives and Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight LogP Substituent Positions Key Applications/Activity
2,4-Dimethylphenyl 2,5-dimethylphenyl disulfide 65087-03-8 C₁₆H₁₈S₂ 274.441 5.78 2,4- and 2,5-dimethyl HPLC analysis
2,3-Dimethylphenyl isothiocyanate 1539-20-4 C₉H₉NS 163.24 ~3.2* 2,3-dimethyl Agrochemical intermediates
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide N/A C₁₉H₁₇NO₂ 291.35 ~4.1* 2,5-dimethylphenyl PET inhibition (IC₅₀ ~10 µM)
2,5-Dimethylthiophene 638-02-8 C₆H₈S 112.19 ~2.5* 2,5-dimethyl Solvent/chemical synthesis

Note: LogP values marked with * are estimated based on structural analogs.

Key Findings from Comparative Analysis

  • Lipophilicity and Substituent Position: The disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl, exhibits a higher LogP (5.78) compared to simpler sulfur-containing compounds like 2,5-dimethylthiophene (LogP ~2.5). This is attributed to its larger hydrophobic aromatic framework and disulfide bond .
  • Biological Activity :
    While direct data on the target disulfide’s bioactivity is unavailable, structurally related N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that 2,5-dimethylphenyl groups, when combined with electron-withdrawing substituents, enhance interaction with biological targets like photosystem II .

  • Analytical Behavior :
    The 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide is efficiently separable via reverse-phase HPLC using a Newcrom R1 column . Its elution profile and retention time are likely influenced by the methyl group positions, which modulate hydrophobicity.

Research Implications and Gaps

  • Synthetic Challenges :
    Microwave-assisted synthesis (as used for N-(disubstituted-phenyl) carboxamides ) could optimize the preparation of disulfide derivatives, improving yield and purity.

  • However, toxicity profiles and environmental persistence require further study.
  • Data Limitations : Specific data on the 2,3-dimethylphenyl 2,5-dimethylphenyl disulfide remains scarce. Future research should focus on synthesizing this compound and evaluating its properties relative to its 2,4-dimethylphenyl analog .

Biological Activity

Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl (CAS No. 64346-56-1) is a compound belonging to the class of diaryl disulfides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry and other fields.

  • Molecular Formula: C16H18S2
  • Molecular Weight: 274.441 g/mol
  • LogP: 5.68 (indicating high lipophilicity)

Biological Activity Overview

The biological activities of diaryl disulfides, including this compound, have been studied extensively due to their potential therapeutic applications. Key areas of interest include:

  • Antioxidant Activity : Diaryl disulfides exhibit antioxidant properties which can protect cells from oxidative damage.
  • Anticancer Potential : Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms.
  • Antimicrobial Effects : There is evidence that diaryl disulfides can inhibit the growth of certain bacteria and fungi.

Antioxidant Activity

A study demonstrated that diaryl disulfides can scavenge free radicals effectively. The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging methods. The results indicated that this compound showed significant radical scavenging activity comparable to standard antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound15.412.8
Standard Antioxidant (Ascorbic Acid)10.09.5

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) showed that this compound inhibited cell proliferation and induced apoptosis.

  • MCF-7 Cells : IC50 = 25 µM
  • PC-3 Cells : IC50 = 30 µM

The mechanism of action appears to involve the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A recent study published in Cancer Letters examined the effects of diaryl disulfides on human cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
  • Case Study on Antioxidant Potential :
    In a study assessing the protective effects of various antioxidants against oxidative stress in neuronal cells, this compound was shown to reduce oxidative damage significantly .

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